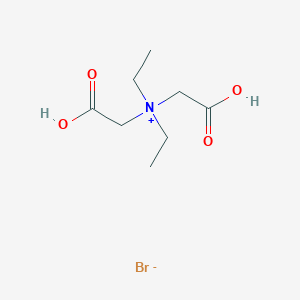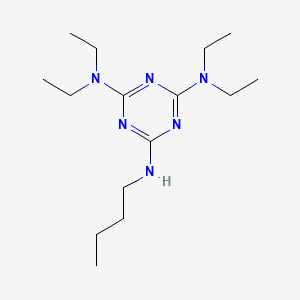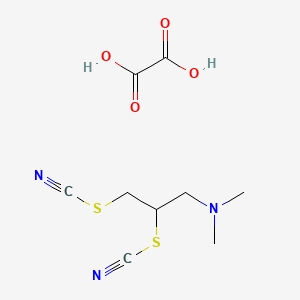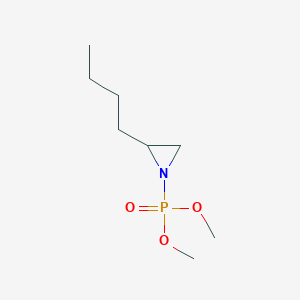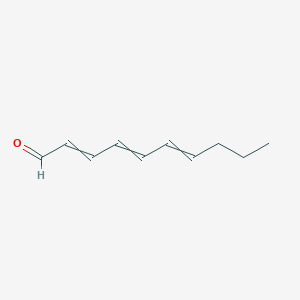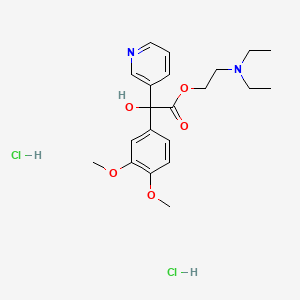
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a glycolic acid moiety, and a diethylaminoethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyridineglycolic acid derivative, followed by the introduction of the alpha-(3,4-dimethoxyphenyl) group. The final step involves esterification with 2-(diethylamino)ethyl alcohol and subsequent conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings and functional groups.
Glycolic acid derivatives: Molecules containing glycolic acid moieties.
Diethylaminoethyl esters: Compounds with diethylaminoethyl ester groups.
Uniqueness
3-Pyridineglycolic acid, alpha-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
23826-70-2 |
|---|---|
Fórmula molecular |
C21H30Cl2N2O5 |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxy-2-pyridin-3-ylacetate;dihydrochloride |
InChI |
InChI=1S/C21H28N2O5.2ClH/c1-5-23(6-2)12-13-28-20(24)21(25,17-8-7-11-22-15-17)16-9-10-18(26-3)19(14-16)27-4;;/h7-11,14-15,25H,5-6,12-13H2,1-4H3;2*1H |
Clave InChI |
IBCIKQVSIDBABN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1=CC(=C(C=C1)OC)OC)(C2=CN=CC=C2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
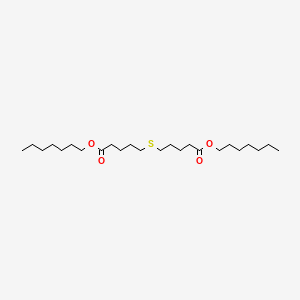
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
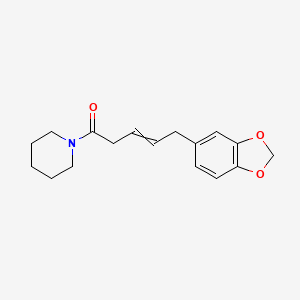
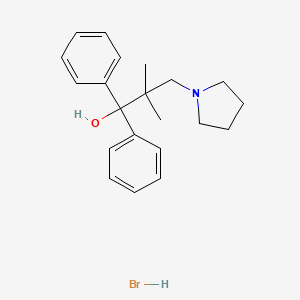
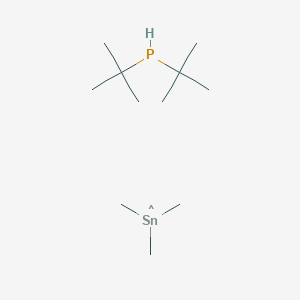
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
